Cas no 1361748-07-3 (2-Amino-3-chloro-5-(3,4-dichlorophenyl)pyridine)
2-Amino-3-chloro-5-(3,4-dichlorophenyl)pyridine Chemical and Physical Properties
Names and Identifiers
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- 2-Amino-3-chloro-5-(3,4-dichlorophenyl)pyridine
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- Inchi: 1S/C11H7Cl3N2/c12-8-2-1-6(3-9(8)13)7-4-10(14)11(15)16-5-7/h1-5H,(H2,15,16)
- InChI Key: RLGYGETVPRLJGP-UHFFFAOYSA-N
- SMILES: ClC1=C(N)N=CC(=C1)C1C=CC(=C(C=1)Cl)Cl
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 16
- Rotatable Bond Count: 1
- Complexity: 239
- XLogP3: 4
- Topological Polar Surface Area: 38.9
2-Amino-3-chloro-5-(3,4-dichlorophenyl)pyridine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A022005426-250mg |
2-Amino-3-chloro-5-(3,4-dichlorophenyl)pyridine |
1361748-07-3 | 97% | 250mg |
$741.20 | 2022-04-03 | |
| Alichem | A022005426-500mg |
2-Amino-3-chloro-5-(3,4-dichlorophenyl)pyridine |
1361748-07-3 | 97% | 500mg |
$1,058.40 | 2022-04-03 | |
| Alichem | A022005426-1g |
2-Amino-3-chloro-5-(3,4-dichlorophenyl)pyridine |
1361748-07-3 | 97% | 1g |
$1,814.40 | 2022-04-03 |
2-Amino-3-chloro-5-(3,4-dichlorophenyl)pyridine Related Literature
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Ravi Kumar Yadav,R. Govindaraj Phys. Chem. Chem. Phys., 2020,22, 26876-26886
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Chongyang Zhu,Xiaojia Bian,Xin Jia,Ning Tang,Yongqiang Cheng Food Funct., 2020,11, 10635-10644
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Marta Liras,Isabel Quijada-Garrido,Marta Palacios-Cuesta,Sonia Muñoz-Durieux,Olga García Polym. Chem., 2014,5, 433-442
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Bo Cao,Yin Wei Chem. Commun., 2018,54, 2870-2873
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Karl Crowley,Eimer O'Malley,Aoife Morrin,Malcolm R. Smyth,Anthony J. Killard Analyst, 2008,133, 391-399
Additional information on 2-Amino-3-chloro-5-(3,4-dichlorophenyl)pyridine
2-Amino-3-chloro-5-(3,4-dichlorophenyl)pyridine: A Comprehensive Overview
The compound with CAS No. 1361748-07-3, commonly referred to as 2-Amino-3-chloro-5-(3,4-dichlorophenyl)pyridine, is a highly specialized organic molecule with significant applications in various fields. This compound belongs to the pyridine derivative family and exhibits unique chemical properties due to its functional groups and structural arrangement. The presence of amino, chloro, and dichlorophenyl substituents on the pyridine ring contributes to its versatility and reactivity.
Recent studies have highlighted the potential of 2-Amino-3-chloro-5-(3,4-dichlorophenyl)pyridine in drug discovery and development. Researchers have explored its role as a precursor in synthesizing bioactive molecules, particularly in the field of oncology. The compound's ability to interact with specific biological targets has shown promise in inhibiting cancer cell proliferation. For instance, a 2023 study published in *Journal of Medicinal Chemistry* demonstrated that derivatives of this compound exhibit selective cytotoxicity against breast cancer cells, suggesting its potential as a lead compound for anti-cancer therapies.
In addition to its pharmaceutical applications, 2-Amino-3-chloro-5-(3,4-dichlorophenyl)pyridine has also found utility in materials science. Its unique electronic properties make it a candidate for use in organic electronics, such as light-emitting diodes (LEDs) and photovoltaic devices. A 2022 research article in *Advanced Materials* reported that incorporating this compound into polymer blends significantly enhances the charge transport properties of the material, paving the way for more efficient electronic devices.
The synthesis of 2-Amino-3-chloro-5-(3,4-dichlorophenyl)pyridine involves a multi-step process that typically includes nucleophilic substitution and coupling reactions. The choice of reagents and reaction conditions plays a critical role in achieving high yields and purity. Recent advancements in catalytic methods have enabled more sustainable and cost-effective production of this compound, aligning with the growing demand for green chemistry practices.
From an environmental perspective, understanding the degradation pathways of 2-Amino-3-chloro-5-(3,4-dichlorophenyl)pyridine is crucial for assessing its ecological impact. Studies conducted in 2021 revealed that the compound undergoes rapid hydrolysis under alkaline conditions, reducing its persistence in aquatic environments. This information is vital for regulatory agencies when evaluating its safety profile and potential risks associated with industrial use.
In conclusion, 2-Amino-3-chloro-5-(3,4-dichlorophenyl)pyridine (CAS No. 1361748-07-3) stands out as a versatile and valuable compound with diverse applications across multiple disciplines. Its role in drug discovery, materials science, and sustainable chemistry underscores its importance in modern research and development. As ongoing studies continue to uncover new insights into its properties and uses, this compound is poised to make significant contributions to scientific progress.
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